molecular formula C21H14FN5O B11288010 3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11288010
M. Wt: 371.4 g/mol
InChI Key: RRHDLYGJILVMIE-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a phenyl group attached to a pyrazolo-pyrido-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a pyrazole derivative, followed by its reaction with a pyridine derivative to form the pyrazolo-pyridine core. Subsequent functionalization steps introduce the fluorophenyl, methyl, and phenyl groups to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C21H14FN5O

Molecular Weight

371.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-4-methyl-11-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C21H14FN5O/c1-13-18(14-7-9-15(22)10-8-14)20-24-23-19-17(27(20)25-13)11-12-26(21(19)28)16-5-3-2-4-6-16/h2-12H,1H3

InChI Key

RRHDLYGJILVMIE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=CC=C4)N=NC2=C1C5=CC=C(C=C5)F

Origin of Product

United States

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